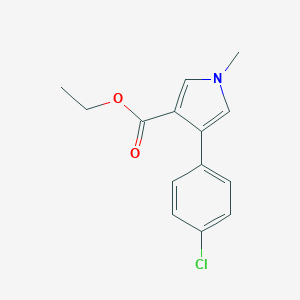
4-(Iodomethyl)pyridine
Overview
Description
4-(Iodomethyl)pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C6H6IN . The average mass of this compound is 219.023 Da .
Synthesis Analysis
The synthesis of 4-(Iodomethyl)pyridine and similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 4-(Iodomethyl)pyridine consists of a pyridine ring with an iodomethyl group attached . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .Scientific Research Applications
Catalysis and Reaction Mechanisms
- 4-(Dimethylamino)pyridine serves as an excellent catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating the catalytic potential of pyridine derivatives in organic synthesis (Meng, Liu, Liu, & Wang, 2015).
Surface Adsorption Studies
- Studies involving the use of 4-(dimethylamino)pyridine in forming adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces highlight its importance in materials science (Gandubert & Lennox, 2006).
Reaction Kinetics
- Pyridine derivatives like 4-(dimethylamino)pyridine interact with dichloromethane under ambient conditions, demonstrating their significance in understanding chemical reaction mechanisms (Rudine, Walter, & Wamser, 2010).
Functionalization and Synthesis
- Research on 4-selective pyridine functionalization reactions via heterocyclic phosphonium salts expands the possibilities for creating diverse pyridine derivatives, crucial in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).
Catalytic and Synthetic Applications
- The use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation of alcohols underlines its role as a recyclable catalyst, significant in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).
Complex Formation and Oxidation
- Research on bis-pyridine stabilized iodine dications demonstrates the interaction of pyridine derivatives with other compounds, contributing to inorganic chemistry knowledge (Pell, Couchman, Ibrahim, Wilson, Smith, Barnard, & Dutton, 2012).
properties
IUPAC Name |
4-(iodomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLHSXTTZXUVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349066 | |
| Record name | 4-(iodomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)pyridine | |
CAS RN |
138761-37-2 | |
| Record name | 4-(iodomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)





![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)





